5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its substitution pattern, which includes bromine and fluorine atoms, as well as two methyl groups. These substitutions can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-3,5-dimethyl-1H-pyrazole with bromine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine or fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications allows researchers to create derivatives with specific biological activities.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole core is a common motif in many drugs, and the presence of bromine and fluorine can enhance the compound’s pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-4-methyl-1H-pyrazole: Lacks the bromine and one methyl group, resulting in different chemical properties.
3,5-Dimethyl-1H-pyrazole: Lacks both bromine and fluorine, making it less reactive in certain chemical reactions.
Uniqueness: 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-4-fluoro-1,3-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPRMVLMBKGJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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